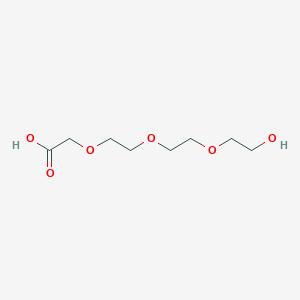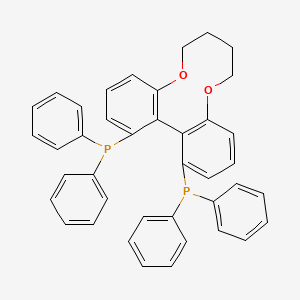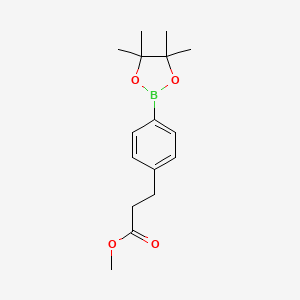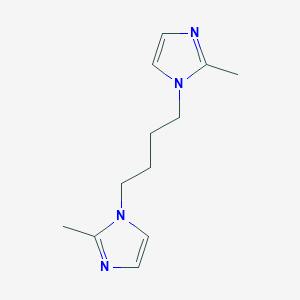
HO-Peg3-CH2cooh
描述
HO-Peg3-CH2cooh, also known as 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetic acid, is a compound with a molecular formula of C8H16O6 and a molecular weight of 208.21 g/mol . This compound is a derivative of polyethylene glycol (PEG) and contains a carboxylic acid functional group. It is commonly used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
科学研究应用
HO-Peg3-CH2cooh has a wide range of applications in scientific research, including:
作用机制
Target of Action
HO-Peg3-CH2cooh, also known as 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)acetic acid , is a compound used in medical research, drug-release, nanotechnology, and new materials research It is commonly used in the study of ligand, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings .
Action Environment
It is known that the compound should be stored at -5°c and kept dry to avoid sunlight for long term storage .
安全和危害
HO-Peg3-CH2cooh is classified under the GHS07 hazard class . The signal word is “Warning” and the hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
生化分析
Biochemical Properties
HO-Peg3-CH2cooh plays a significant role in various biochemical reactions due to its ability to interact with a range of biomolecules. It is known to form stable conjugates with proteins, peptides, and other molecules through its carboxylic acid group. This interaction often involves the formation of amide bonds with amino groups on proteins and peptides, facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Additionally, this compound can interact with enzymes such as esterases, which can hydrolyze the ester bonds formed during its conjugation .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In cell signaling, it can modulate pathways by altering the localization and function of signaling proteins. For instance, when conjugated to signaling molecules, it can affect their ability to interact with receptors or other signaling partners. In terms of gene expression, this compound-conjugated molecules can be used to deliver genetic material into cells, thereby influencing transcriptional activity. Metabolically, it can alter cellular metabolism by modifying the activity of metabolic enzymes through direct interaction or by changing the cellular environment .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules, thereby altering their function and localization. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, when conjugated to an enzyme inhibitor, this compound can enhance the inhibitor’s specificity and stability. Additionally, it can influence gene expression by facilitating the delivery of transcription factors or other regulatory proteins into the nucleus .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Over time, the degradation of this compound can lead to a decrease in its efficacy in biochemical assays. Long-term studies have shown that its conjugates can remain active for extended periods, but the stability of these conjugates can vary depending on the specific biomolecules involved .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it is generally well-tolerated and can effectively deliver therapeutic agents or modify biomolecules without significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage optimization in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
HO-Peg3-CH2cooh can be synthesized from triethylene glycol through a series of chemical reactions. One common method involves the reaction of triethylene glycol with sodium chloroacetate under basic conditions to form the desired product . The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
HO-Peg3-CH2cooh undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Ethers or esters.
相似化合物的比较
Similar Compounds
OH-PEG3-CH2COOH: Similar in structure but with different functional groups.
Boc-NH-PEG3-CH2COOH: Contains a Boc-protected amine group instead of a hydroxyl group.
PEG3-O-CH2COOH: A PEG-based PROTAC linker used in the synthesis of SNIPERs.
Uniqueness
HO-Peg3-CH2cooh is unique due to its combination of hydroxyl and carboxylic acid functional groups, which provide it with versatile reactivity and compatibility with various chemical and biological systems. This makes it a valuable compound for applications in drug delivery, biomolecule modification, and material science .
属性
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h9H,1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAYEVLSVMOUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226876 | |
| Record name | 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51951-05-4 | |
| Record name | 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51951-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901226876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine](/img/structure/B3178271.png)
![(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B3178286.png)


![4,4'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3178296.png)


![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)






